

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride IUPAC name and structure

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Compound of Interest

Compound Name: 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

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An In-depth Technical Guide to 1-Cyclohexylbiguanide Hydrochloride

This technical guide provides a comprehensive overview of 1-cyclohexylbiguanide hydrochloride, also referred to by the user's nomenclature "**1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride**". The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

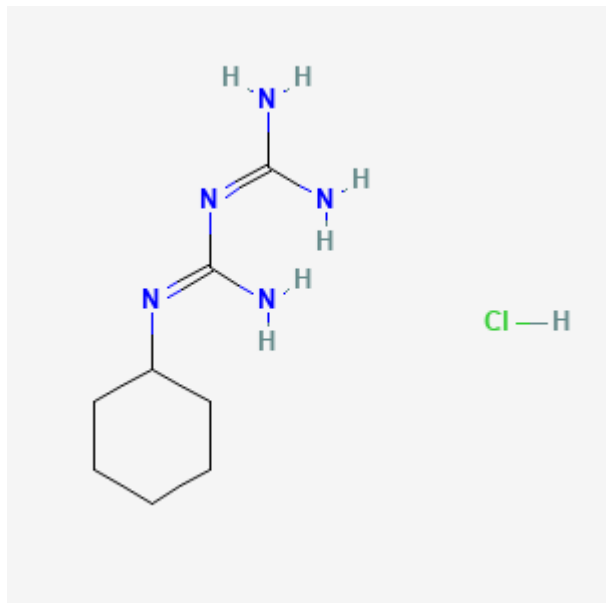
The compound "**1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride**" is more systematically known as 1-cyclohexylbiguanide monohydrochloride.

- IUPAC Name: 1-carbamimidamido-N-cyclohexylmethanimidamide hydrochloride
- Synonyms: N-cyclohexylbiguanide hydrochloride, N-cyclohexyl-N'-(diaminomethylene)guanidine hydrochloride
- CAS Number: 4762-22-5
- Molecular Formula: $C_8H_{18}ClN_5$

- Molecular Weight: 219.72 g/mol

Chemical Structure:

The structure consists of a biguanide backbone with a cyclohexyl substituent on one of the terminal nitrogen atoms. The hydrochloride salt form enhances its stability and solubility.



Physicochemical Properties

The following table summarizes the known and calculated physicochemical properties of 1-cyclohexylbiguanide hydrochloride.

| Property | Value | Source |
|-------------------------------|------------------------|--------|
| Melting Point | 225-227 °C | |
| Density (calculated) | 1.38 g/cm ³ | |
| Boiling Point (calculated) | 374.2 °C at 760 mmHg | |
| Flash Point (calculated) | 180.1 °C | |
| LogP (calculated) | 2.81 | |
| Vapor Pressure (calculated) | 0.0±0.8 mmHg at 25°C | |
| Refractive Index (calculated) | 1.656 | |
| Polar Surface Area | 104 Å ² | |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 2 | |

Experimental Protocols

Detailed experimental protocols for the synthesis of 1-cyclohexylbiguanide hydrochloride are not readily available in the public domain. However, general and well-established methods for the synthesis of N-substituted biguanides can be adapted. A prevalent method involves the reaction of an amine with a cyanoguanidine derivative.

General Synthesis Protocol for 1-Substituted Biguanide Derivatives:

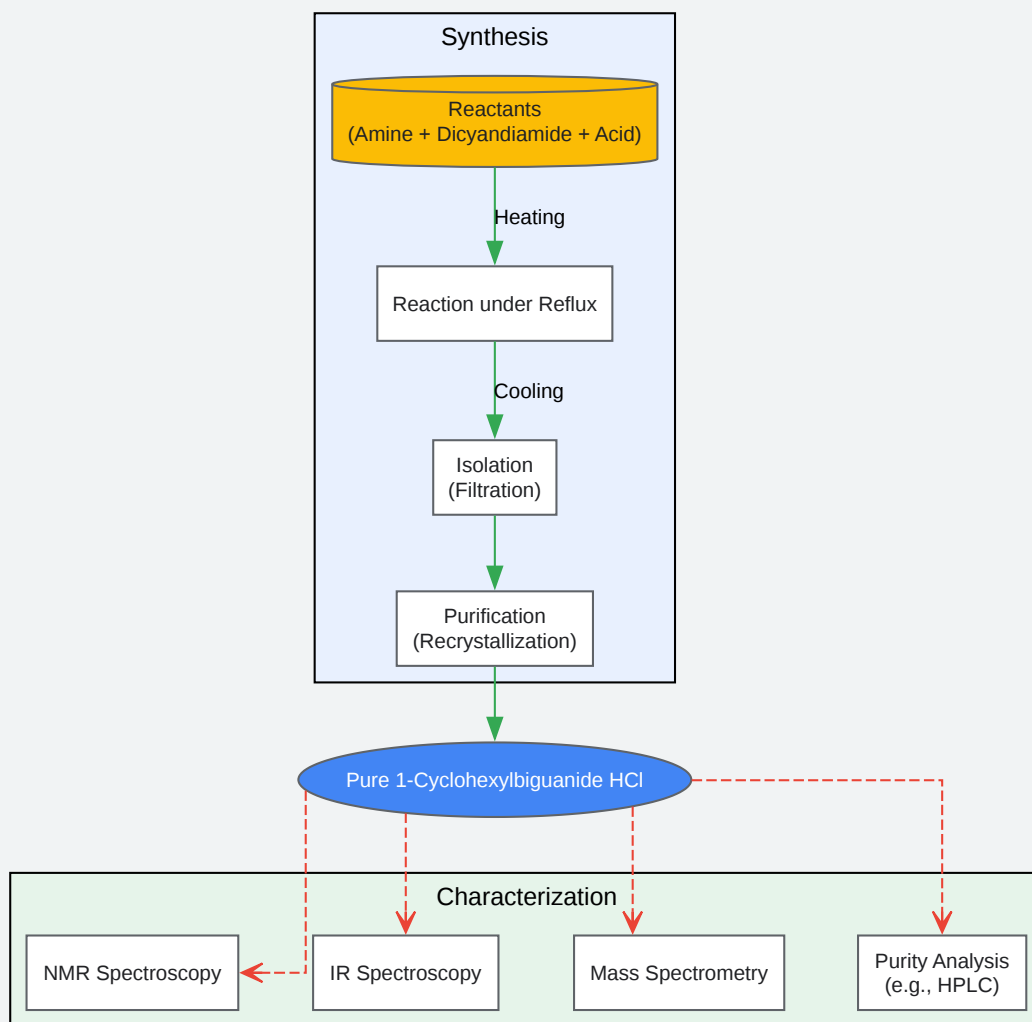
A common laboratory-scale synthesis involves the reaction of an appropriate amine with dicyandiamide in the presence of an acid.

- Reactants:
 - Cyclohexylamine
 - Dicyandiamide (Cyanoguanidine)

- Diluted Hydrochloric Acid
- Procedure:
 - An equimolar amount of cyclohexylamine is dissolved in diluted hydrochloric acid.
 - An equimolar amount of dicyandiamide is added to the solution.
 - The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the resulting precipitate (1-cyclohexylbiguanide hydrochloride) is collected by filtration.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
- Characterization: The final product should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-substituted biguanides.

General Workflow for Synthesis and Characterization of N-Substituted Biguanides

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Caption: A generalized workflow for the synthesis and characterization of N-substituted biguanides.

Biological Activity and Signaling Pathways

While specific data on the biological activity and associated signaling pathways of 1-cyclohexylbiguanide hydrochloride are limited in publicly accessible literature, the broader class of biguanides is well-known for its therapeutic applications. For instance, metformin, a dimethylbiguanide, is a first-line treatment for type 2 diabetes. Substituted biguanides have been investigated for their anti-diabetic properties. The mechanism of action for biguanides like metformin is complex, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Further research is required to elucidate the specific biological targets and mechanisms of action for 1-cyclohexylbiguanide hydrochloride.

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